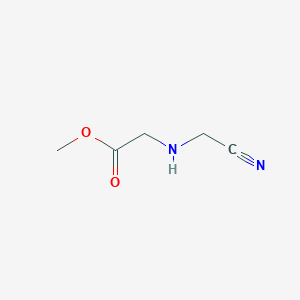

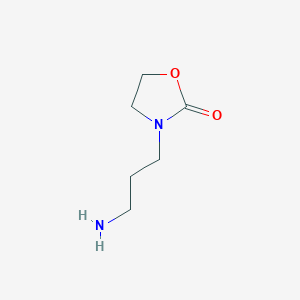

![molecular formula C11H11N3S B1517168 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline CAS No. 1019613-83-2](/img/structure/B1517168.png)

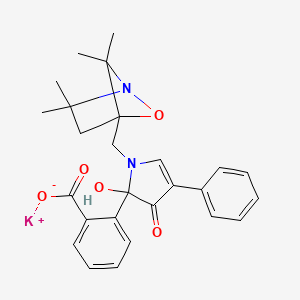

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline

Overview

Description

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is a chemical compound with the molecular formula C11H11N3S . It has a molecular weight of 217.29 g/mol . The compound is typically stored at room temperature and is available in powder form .

Physical and Chemical Properties The InChI code for this compound is 1S/C11H11N3S/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8,12H2 .

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, through its structural analogs, has been explored for various biological activities. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been synthesized and investigated for their potential as cyclin-dependent kinase-2 (CDK2) inhibitors. These compounds were identified through virtual screening and further optimized, showing very low nanomolar inhibitory constants against CDK2. This work underscores the significance of structure-guided design in developing ATP-antagonistic CDK inhibitors, which are critical in cell cycle regulation and cancer therapy (Wang et al., 2004).

Chemical Synthesis and Structural Analysis

Chemical synthesis techniques have also been applied to derivatives of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, such as in the creation of 2-(4,6-Dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide. This compound was synthesized using dichloromethane, showcasing the U-shaped conformation through X-ray crystallography, which provides insights into its structural properties (Jun Wu et al., 2005).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the focus on synthesizing novel bioisosteres of known pharmaceutical agents, such as gefitinib, has led to the development of thienopyrimidine derivatives. These compounds were synthesized through a microwave-based method, offering a rapid and efficient approach to drug design and potential cancer therapeutics (Phoujdar et al., 2008).

Cross-Coupling Reactions in Organic Synthesis

The utility of pyrimidin-2-yl sulfonates in cross-coupling reactions with phenols and anilines has been demonstrated, highlighting an efficient method to synthesize C2-functionalized pyrimidines. This approach is valuable for developing compounds with potential applications in pharmaceuticals and agrochemicals (Quan et al., 2013).

Supramolecular Chemistry and Materials Science

In materials science, the synthesis of composite materials, such as poly(aniline-co-o-anisidine)-intercalated graphite oxide, demonstrates the integration of organic conductive polymers with inorganic substrates for enhanced electrical conductivity. This research contributes to the development of advanced materials for electronic and sensing applications (Gengchao Wang et al., 2005).

Safety And Hazards

properties

IUPAC Name |

2-(pyrimidin-2-ylsulfanylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCPUFGCOLMYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)

![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)

![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)

![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)

![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)